molecular formula C10H9NOS B8491694 2-Methylthio-5-hydroxyquinoline

2-Methylthio-5-hydroxyquinoline

Cat. No.: B8491694
M. Wt: 191.25 g/mol
InChI Key: UEXXDIBIFQGOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylthio-5-hydroxyquinoline is a synthetic quinoline derivative of significant interest in specialized research applications. This compound is part of the 8-hydroxyquinoline family, a class of molecules recognized for their metal-chelating properties and diverse biological activities . Researchers value 8-hydroxyquinoline derivatives for their ability to form stable complexes with various metal ions, such as Cu²⁺ and Zn²⁺, which is central to their mechanism of action in many experimental contexts . While specific studies on 2-Methylthio-5-hydroxyquinoline are limited, closely related 5-alkylthio-8-hydroxyquinoline derivatives have demonstrated notable potential as corrosion inhibitors for steel in acidic environments, showing high inhibition efficiency in electrochemical studies . This suggests potential applications in materials science research. Furthermore, 8-hydroxyquinoline scaffolds are extensively investigated in medicinal chemistry for their anticancer, antimicrobial, and antineurodegenerative activities, often acting through metal chelation, modulation of enzyme function, or induction of oxidative stress in target cells . The structural motif of 2-Methylthio-5-hydroxyquinoline provides a versatile platform for chemical derivatization, making it a valuable building block for developing novel compounds in drug discovery and chemical biology. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

2-methylsulfanylquinolin-5-ol

InChI

InChI=1S/C10H9NOS/c1-13-10-6-5-7-8(11-10)3-2-4-9(7)12/h2-6,12H,1H3

InChI Key

UEXXDIBIFQGOCI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=C1)C(=CC=C2)O

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Recent studies have highlighted the potential of 2-methylthio-5-hydroxyquinoline as an anticancer agent. The compound has shown efficacy against various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). Research indicates that derivatives of hydroxyquinoline can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antibacterial and Antifungal Properties
The compound exhibits significant antibacterial and antifungal activities. It has been tested against several pathogenic strains, demonstrating effectiveness comparable to standard antibiotics. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Neuroprotective Effects
Studies have suggested that 2-methylthio-5-hydroxyquinoline derivatives possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's. The chelation ability of the compound aids in metal ion homeostasis, which is crucial in preventing neurotoxicity associated with metal overload .

Chemical and Material Science Applications

Fluorescent Sensors
The chelating properties of 2-methylthio-5-hydroxyquinoline enable its use in developing fluorescent sensors for detecting metal ions in environmental samples. Its ability to form stable complexes with various metal cations facilitates the design of sensitive detection systems for pollutants like lead and mercury .

Organic Light Emitting Diodes (OLEDs)
In materials science, derivatives of hydroxyquinoline are utilized as electron transport materials in OLEDs due to their favorable electronic properties. Research indicates that incorporating such compounds can enhance the efficiency and stability of OLED devices .

Environmental Applications

Metal Ion Chelation
The compound's strong chelation ability allows it to be used in remediation processes for heavy metal contamination in soil and water. By binding to toxic metals, it can help reduce their bioavailability and toxicity, thus mitigating environmental pollution .

Case Study 1: Anticancer Efficacy

In a study evaluating the antiproliferative effects of 2-methylthio-5-hydroxyquinoline on HeLa cells, it was found that treatment with the compound resulted in a significant reduction in cell viability (up to 70%) after 48 hours of exposure. The study utilized a series of concentration gradients to determine IC50 values, providing quantitative insights into its potency against cancer cells .

Case Study 2: Fluorescent Sensing

A recent investigation focused on the development of a fluorescent sensor based on 2-methylthio-5-hydroxyquinoline for detecting aluminum ions. This study demonstrated that the sensor exhibited a linear response to aluminum concentrations ranging from 0.1 to 10 μM, with a detection limit as low as 50 nM. The sensor's selectivity was confirmed through competitive binding assays with other metal ions .

Data Tables

Application AreaSpecific UseKey Findings
MedicinalAnticancer agentsSignificant reduction in cancer cell viability
Antibacterial agentsEffective against multiple pathogenic strains
Neuroprotective agentsPotential for Alzheimer's treatment
Chemical ScienceFluorescent sensorsHigh sensitivity for metal ion detection
OLED materialsImproved efficiency in light-emitting devices
Environmental ScienceHeavy metal remediationReduces bioavailability of toxic metals

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-Methylthio-5-hydroxyquinoline with structurally related quinoline and heterocyclic derivatives:

Compound Name Substituents/Modifications Key Properties/Applications References
2-Methylthio-5-hydroxyquinoline -SCH₃ (C2), -OH (C5) Enhanced lipophilicity, antimicrobial activity, enzyme inhibition
5-Amino-8-hydroxyquinoline dihydrochloride -NH₂ (C5), -OH (C8), HCl salt Improved solubility, chelating agent, antiparasitic applications
Methyl 2-hydroxy-5-oxo-tetrahydroquinoline-6-carboxylate -OH (C2), ketone (C5), ester (C6), saturated ring Reduced aromaticity, potential prodrug design
2-Fluoro-5-(methylthio)pyridine -F (C2), -SCH₃ (C5), pyridine backbone Electrophilic reactivity, agrochemical intermediates

Substituent Position and Bioactivity

  • Positional Effects: The placement of substituents significantly impacts bioactivity. For example, 5-hydroxyquinoline derivatives (e.g., 5-amino-8-hydroxyquinoline) exhibit metal-chelating properties useful in treating neurodegenerative diseases , whereas 2-methylthio substitution in quinolines may enhance binding to sulfur-dependent enzymes .
  • Electronic Effects: Electron-withdrawing groups (e.g., -F in 2-Fluoro-5-(methylthio)pyridine) increase electrophilicity, favoring nucleophilic substitution reactions . In contrast, electron-donating groups (e.g., -OH, -SCH₃) stabilize aromatic systems and modulate redox potentials .

Research Findings and Contrasts

  • Contradictory Substituent Effects : While methylthio groups generally enhance membrane permeability, excessive lipophilicity can reduce aqueous solubility, limiting efficacy in hydrophilic environments . This contrasts with pyridine-based analogs (e.g., 2-Fluoro-5-(methylthio)pyridine), where fluorine’s electronegativity balances solubility and reactivity .
  • Biological Targets: Hydroxyquinolines with amino groups (e.g., 5-amino-8-hydroxyquinoline) target metal-ion-dependent pathways, whereas methylthio derivatives may inhibit cysteine proteases or kinases .

Q & A

Q. What safety protocols are recommended for handling 2-Methylthio-5-hydroxyquinoline?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers at 2–8°C. Dispose of waste via certified hazardous waste services. Refer to safety data sheets (SDS) for spill management (e.g., absorb with vermiculite) .

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